

In Silico Prediction and Validation of Isoegomaketone's Molecular Targets: A Technical Guide

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Compound of Interest

Compound Name: *Isoegomaketone*

Cat. No.: *B1240414*

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Abstract

Isoegomaketone, a natural furanoterpenoid ketone found in *Perilla frutescens*, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the in silico predicted molecular targets of **isoegomaketone**, details the signaling pathways it is known to modulate, and offers in-depth experimental protocols for the validation of these computational predictions. The aim is to furnish researchers and drug development professionals with a foundational resource to facilitate further investigation into the therapeutic potential of **isoegomaketone**.

Introduction to Isoegomaketone

Isoegomaketone is a significant bioactive constituent of *Perilla frutescens*, a plant with a long history of use in traditional medicine.[1] Its diverse biological properties have spurred interest in its potential as a lead compound for drug discovery.[2] Computational approaches, such as network pharmacology and molecular docking, have been instrumental in elucidating the potential molecular mechanisms underlying its therapeutic effects by identifying a spectrum of putative protein targets.[1] These in silico methods provide a valuable starting point for experimental validation and further drug development.

In Silico Predicted Targets of Isoegomaketone

A network pharmacology-based study identified 48 potential protein targets of **isoegomaketone** by mining existing literature and employing computational predictions. Molecular docking simulations were then used to estimate the binding affinity of **isoegomaketone** to a selection of these targets. The results, presented in Table 1, highlight several proteins with favorable binding energies, suggesting a potential for direct interaction.

Target Protein	PDB ID	Binding Energy (kcal/mol)
TP53	6shz	-5.2
VEGFA	2vpf	-4.9
JUN	2g03	-4.8
MAPK8	4lru	-4.7
MAPK1	4qtb	-4.6
RELA	1nfi	-4.5
TNF	2az5	-4.4
IL6	1alu	-4.3
PTGS2 (COX-2)	5f19	-4.2
CASP3	3dei	-4.1
IL1B	1itb	-4.0
AKT1	2uzs	-3.8

Table 1: In Silico Predicted Binding Energies of Isoegomaketone with Key Target Proteins. Data sourced from a network pharmacology and molecular docking study. [1] A binding energy of ≤ -5.0 kcal/mol is often considered indicative of a potentially significant interaction.

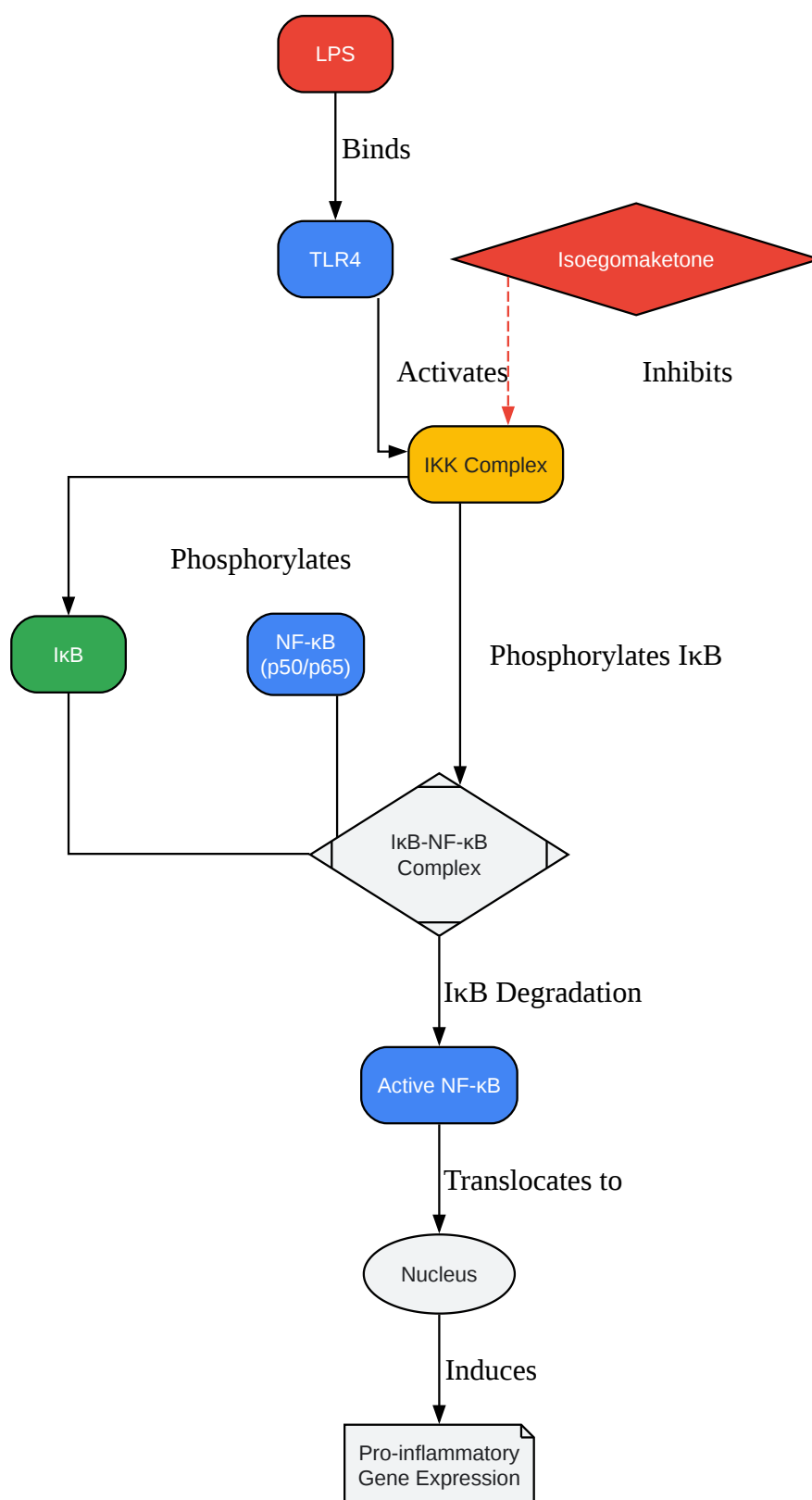
Known and Predicted Signaling Pathway Involvement

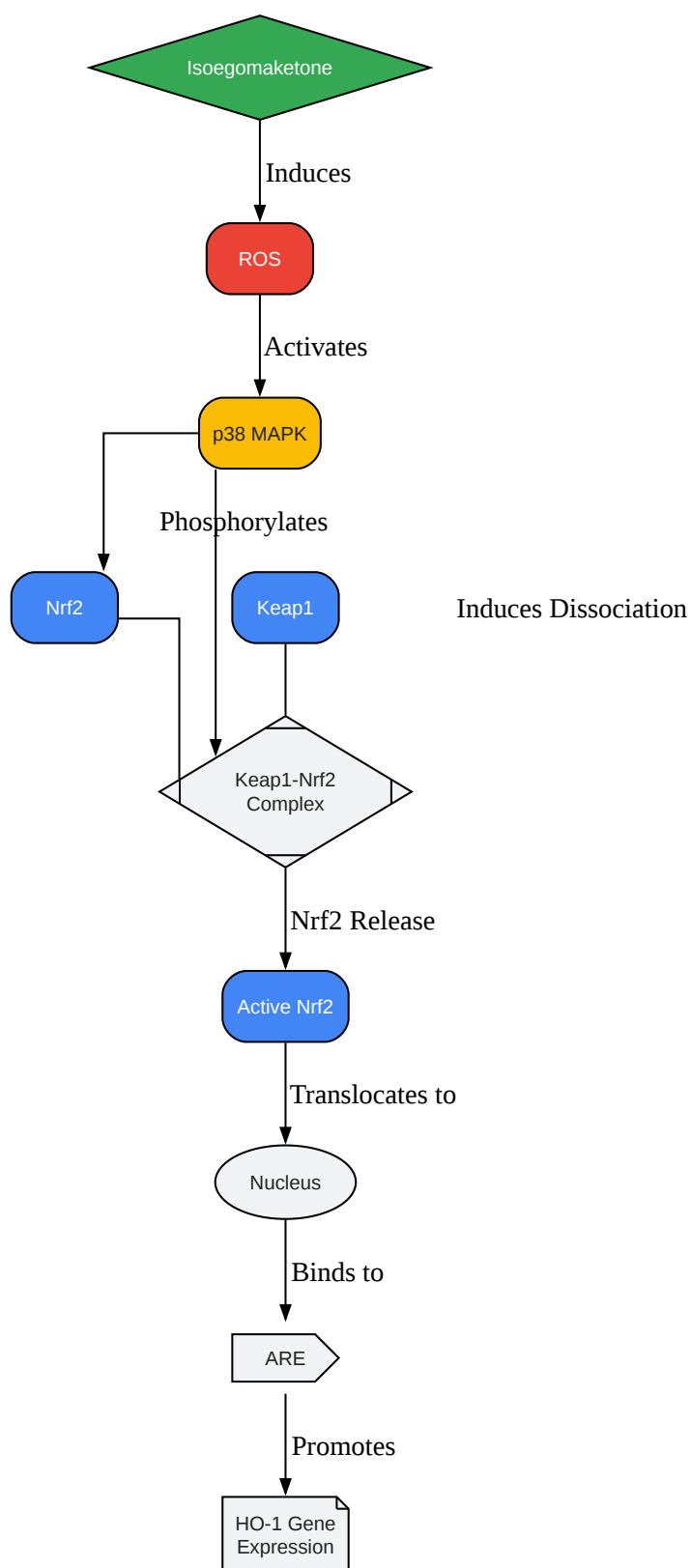
Isoegomaketone has been shown to modulate several critical signaling pathways implicated in inflammation and cancer. These include the NF- κ B, MAPK/Nrf2, and PI3K/AKT/mTOR

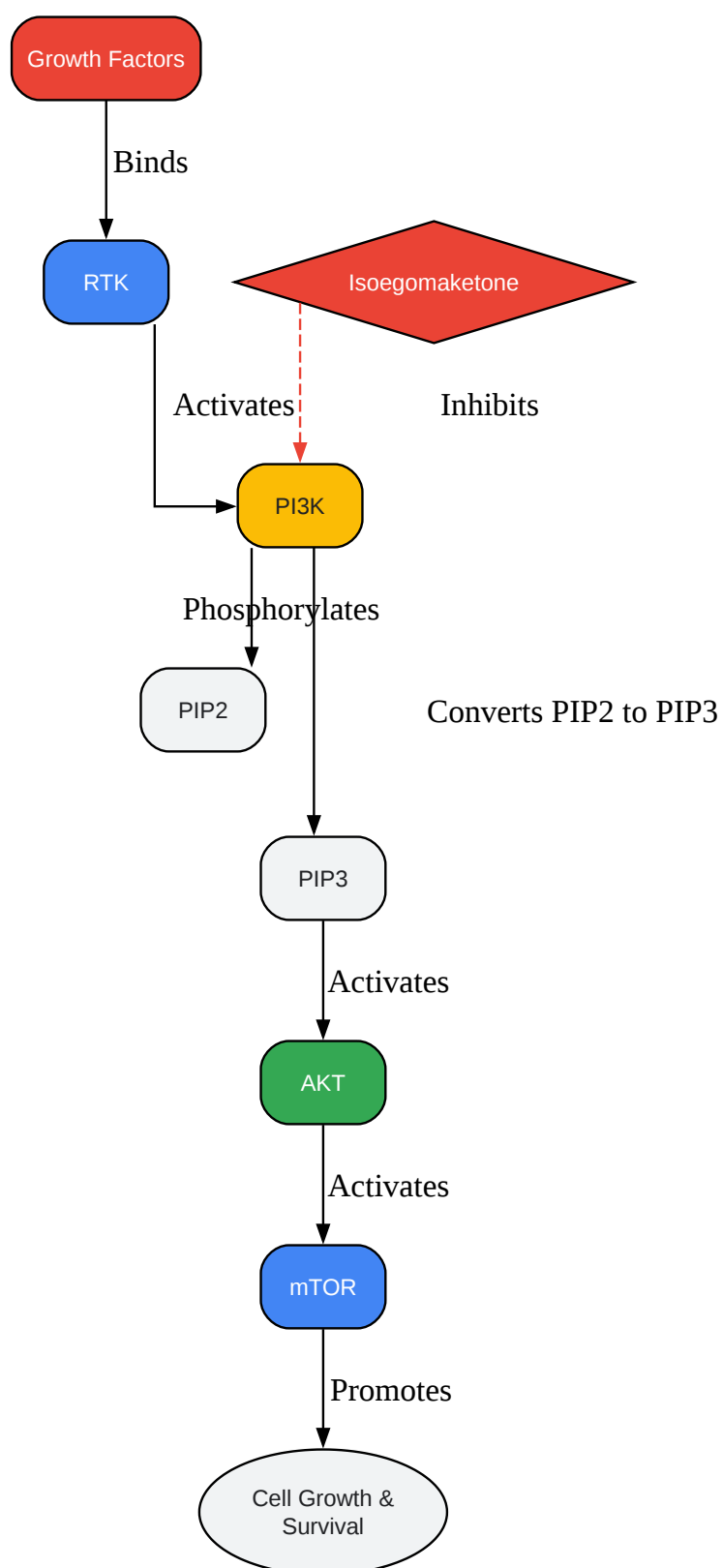
pathways.

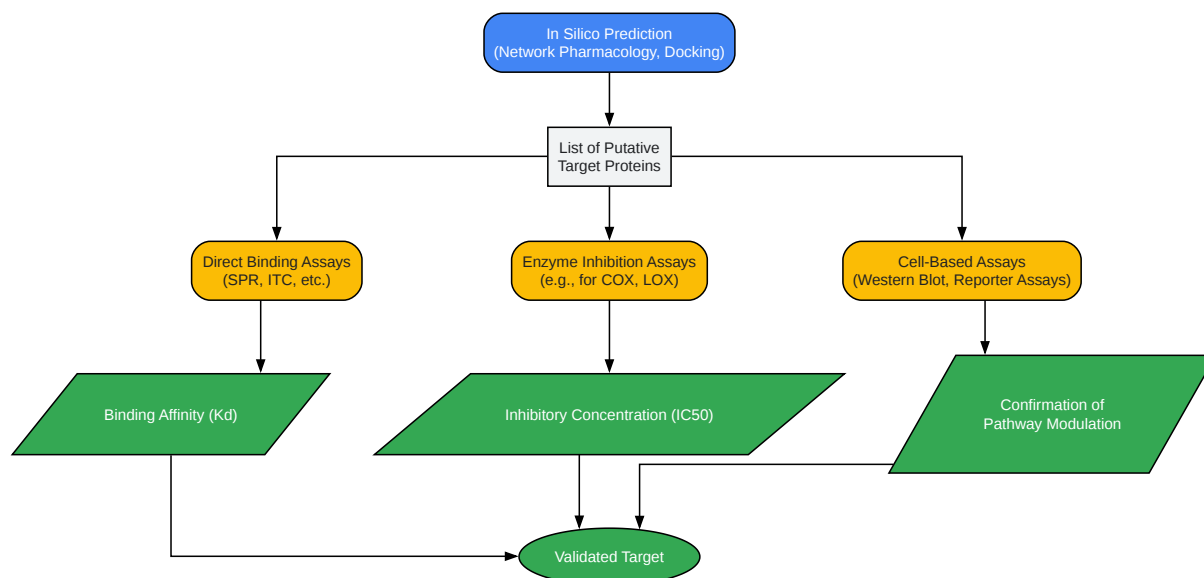
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. **Isoegomaketone** has been reported to inhibit NF-κB activation, a key mechanism of its anti-inflammatory effects.^[3]









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